molecular formula C15H24O6 B14438757 Cyclopenta(c)pyran-4,7-dimethanol, 1,4a,5,6,7,7a-hexahydro-1,6-dihydroxy-, 1-isovalerate CAS No. 76319-15-8

Cyclopenta(c)pyran-4,7-dimethanol, 1,4a,5,6,7,7a-hexahydro-1,6-dihydroxy-, 1-isovalerate

Cat. No.: B14438757
CAS No.: 76319-15-8
M. Wt: 300.35 g/mol
InChI Key: PWJFLTCGPYRIGH-PRSHDEELSA-N
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Description

Cyclopenta©pyran-4,7-dimethanol, 1,4a,5,6,7,7a-hexahydro-1,6-dihydroxy-, 1-isovalerate is a complex organic compound characterized by its unique cyclopenta©pyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta©pyran-4,7-dimethanol, 1,4a,5,6,7,7a-hexahydro-1,6-dihydroxy-, 1-isovalerate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the cyclopenta©pyran core. Subsequent functionalization steps introduce the hydroxyl groups and the isovalerate ester. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems allows for the efficient synthesis of the compound with consistent quality. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta©pyran-4,7-dimethanol, 1,4a,5,6,7,7a-hexahydro-1,6-dihydroxy-, 1-isovalerate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Cyclopenta©pyran-4,7-dimethanol, 1,4a,5,6,7,7a-hexahydro-1,6-dihydroxy-, 1-isovalerate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopenta©pyran-4,7-dimethanol, 1,4a,5,6,7,7a-hexahydro-1,6-dihydroxy-, 1-isovalerate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the isovalerate ester play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by interacting with enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta©pyran-1(3H)-one, hexahydro-4,7-dimethyl-: Shares a similar core structure but lacks the hydroxyl groups and isovalerate ester.

    (4aS,7S,7aR)-4,7-Dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta©pyran-1-ol: Contains similar structural features but differs in functional groups.

Properties

CAS No.

76319-15-8

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

IUPAC Name

[(1S,4aR,6R,7R,7aR)-6-hydroxy-4,7-bis(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl] 3-methylbutanoate

InChI

InChI=1S/C15H24O6/c1-8(2)3-13(19)21-15-14-10(9(5-16)7-20-15)4-12(18)11(14)6-17/h7-8,10-12,14-18H,3-6H2,1-2H3/t10-,11+,12+,14+,15-/m0/s1

InChI Key

PWJFLTCGPYRIGH-PRSHDEELSA-N

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@@H]2[C@@H](C[C@H]([C@H]2CO)O)C(=CO1)CO

Canonical SMILES

CC(C)CC(=O)OC1C2C(CC(C2CO)O)C(=CO1)CO

Origin of Product

United States

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